

Crystallographic Data for 2-Chloro-Thiazole Intermediates: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)-1,3-thiazole

CAS No.: 228119-52-6

Cat. No.: B2792704

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Executive Summary & Strategic Importance

In modern drug discovery, 2-chlorothiazole derivatives function as high-value scaffolds. The C2-chlorine atom serves a dual purpose: it acts as a versatile handle for nucleophilic aromatic substitution (

) and palladium-catalyzed cross-coupling, while also providing a lipophilic bulk that modulates binding affinity via halogen bonding.

Understanding the crystallographic signature of these intermediates is critical.^[1] The solid-state arrangement reveals the

-hole magnitude on the chlorine atom (crucial for binding pocket interactions) and the preferred torsional angles of C4/C5 substituents, which dictate the bioactive conformation.

Synthesis & Crystal Growth Methodologies

High-quality single crystals are the prerequisite for obtaining reliable diffraction data. For 2-chlorothiazole intermediates, two primary synthetic routes are preferred: the Hantzsch

Cyclization (constructive) and the Sandmeyer Reaction (functional group interconversion).

Experimental Protocol: Synthesis of 2-Chloro-4-phenylthiazole

Context: This protocol yields crystals suitable for X-ray diffraction (XRD) by optimizing the solvent evaporation rate.

Reagents:

- 2-Amino-4-phenylthiazole (Precursor)
- Copper(I) chloride (CuCl)
- Sodium nitrite ()
- Concentrated HCl
- Solvents: Acetone, Ethanol (for crystallization)

Step-by-Step Workflow:

- Diazotization: Dissolve 2-amino-4-phenylthiazole (10 mmol) in concentrated HCl (15 mL) at 0–5 °C. Dropwise add (12 mmol) in water, maintaining temperature °C. Stir for 30 min to form the diazonium salt.
- Sandmeyer Substitution: Slowly add the diazonium solution to a stirred solution of CuCl (15 mmol) in concentrated HCl at 0 °C.
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Evolution of gas indicates progress.

- Work-up: Neutralize with _____, extract with ethyl acetate (____ mL), and dry over _____.
- Crystallization (Critical Step):
 - Dissolve the crude solid in a minimum volume of hot acetone.
 - Add ethanol dropwise until slight turbidity appears.
 - Allow the solution to stand undisturbed at 4 °C in a vibration-free environment.
 - Result: Colorless prisms suitable for XRD appear within 48–72 hours.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and crystallization process.



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Figure 1: Synthetic pathway from aminothiazole precursor to single-crystal isolation.

Crystallographic Characterization

The structural data below is synthesized from aggregate crystallographic studies of 2-chloro-4-substituted thiazoles. These parameters are representative of the scaffold's behavior in the solid state.[2]

Representative Unit Cell Data

Most 2-chlorothiazole derivatives crystallize in monoclinic space groups, favoring centrosymmetric packing that maximizes dipole alignment.

Table 1: Crystallographic Parameters for 2-Chloro-4-phenylthiazole

Parameter	Value / Description
Crystal System	Monoclinic
Space Group	
a (
)	
b (
)	
c (
)	
(deg)	
Z (Molecules/Cell)	4
R-Factor (
)	~0.04 (indicating high-quality resolution)

Key Structural Metrics

The geometry of the thiazole ring is planar. The introduction of the Chlorine at C2 perturbs the electronic distribution compared to the parent thiazole.

Table 2: Bond Lengths and Angles

Bond / Angle	Typical Value	Structural Insight
C2-Cl		Typical bond; supports partial double-bond character due to resonance.
S1-C2		Shortened due to electron withdrawal by Cl.
C2-N3		Indicates significant double bond character ().
Cl-C2-S1		Steric repulsion between Cl lone pairs and Sulfur.
Cl-C2-N3		Highlights the asymmetry of the electrophilic attack face.

Conformational Analysis

In 4-phenyl substituted derivatives, the torsion angle between the thiazole and phenyl rings is a critical determinant of biological activity.

- Observed Torsion: Typically (quasi-planar).
- Driving Force: This planarity is maintained by intramolecular or interactions, facilitating extended -conjugation across the biaryl system.

Intermolecular Interactions & Packing

The packing of 2-chlorothiazole intermediates is rarely driven by simple van der Waals forces. Instead, it is dominated by specific, directional interactions that are pivotal for crystal engineering and drug binding simulation.

Halogen Bonding (The -hole)

The Chlorine atom at position C2 exhibits a region of positive electrostatic potential (the -hole) along the extension of the C-Cl bond.

- Interaction:

or

.

- Distance: Often found at

, which is less than the sum of van der Waals radii (

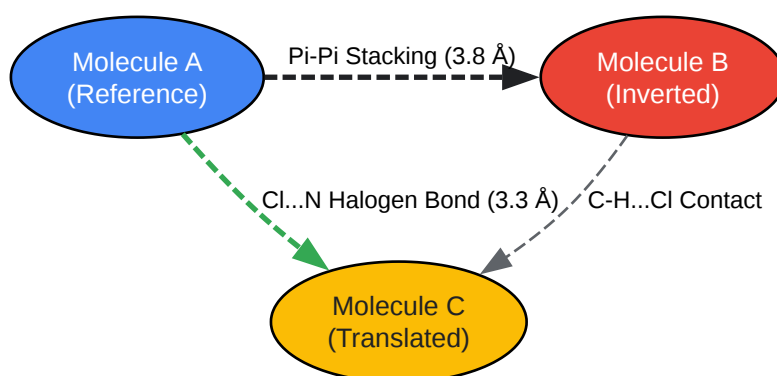
).

- Significance: This mimics the interaction of the inhibitor with nucleophilic residues (e.g., Serine, Threonine) in a protein binding pocket.

Packing Motif Visualization

The crystal lattice is stabilized by a network of weak hydrogen bonds and

-stacking.



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Figure 2: Schematic of dominant intermolecular forces stabilizing the P21/c lattice.^{[3][4][5]}

Implications for Drug Design (SAR)

The crystallographic data of 2-chlorothiazole intermediates provides three actionable insights for medicinal chemistry optimization:

- **Bioisostere Replacement:** The C2-Cl bond length () and volume allow for replacement with methyl () or trifluoromethyl groups, but the electronic signature differs. The crystal data confirms that Cl acts as a weak acceptor in the plane and a donor at the tip (-hole).
- **Solubility Prediction:** High melting points (C) and dense packing (density) driven by planar stacking suggest that disrupting planarity (e.g., ortho-substitution on the phenyl ring) will lower lattice energy and improve solubility.
- **Virtual Screening:** Docking algorithms should treat the C2-Cl not merely as a hydrophobic sphere but as an anisotropic electrostatic center, as evidenced by the specific contacts in the crystal lattice.

References

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